Cas no 33554-11-9 (5-(propan-2-yl)furan-2-carbaldehyde)

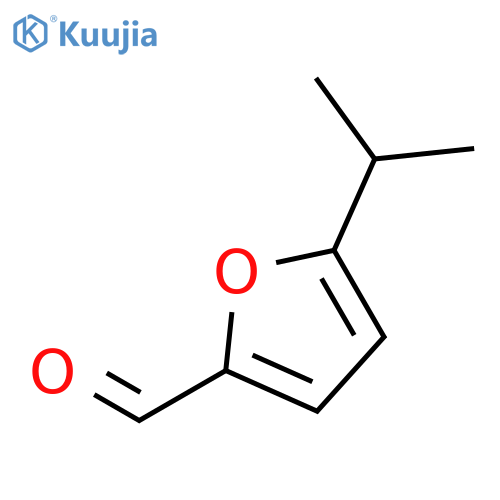

33554-11-9 structure

商品名:5-(propan-2-yl)furan-2-carbaldehyde

5-(propan-2-yl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Isopropylfuran-2-carbaldehyde

- 5-propan-2-ylfuran-2-carbaldehyde

- 5-(propan-2-yl)furan-2-carbaldehyde

- SCHEMBL10147239

- 5-isopropylfurfural

- DTXSID70729751

- SB61222

- CS-0437081

- 2-Furancarboxaldehyde, 5-(1-methylethyl)-

- 33554-11-9

- F53542

-

- インチ: InChI=1S/C8H10O2/c1-6(2)8-4-3-7(5-9)10-8/h3-6H,1-2H3

- InChIKey: HPZGEZCWOHZVQG-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC=C(C=O)O1

計算された属性

- せいみつぶんしりょう: 138.0681

- どういたいしつりょう: 138.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 30.21

5-(propan-2-yl)furan-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM195815-5g |

5-isopropylfuran-2-carbaldehyde |

33554-11-9 | 95% | 5g |

$808 | 2021-08-05 | |

| Alichem | A159002437-5g |

5-Isopropylfuran-2-carbaldehyde |

33554-11-9 | 95% | 5g |

$1960.00 | 2023-09-02 | |

| Chemenu | CM195815-1g |

5-isopropylfuran-2-carbaldehyde |

33554-11-9 | 95% | 1g |

$*** | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-1G |

5-(propan-2-yl)furan-2-carbaldehyde |

33554-11-9 | 95% | 1g |

¥ 1,339.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-100mg |

5-(propan-2-yl)furan-2-carbaldehyde |

33554-11-9 | 95% | 100mg |

¥402.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1507748-1g |

5-Isopropylfuran-2-carbaldehyde |

33554-11-9 | 98% | 1g |

¥2191.00 | 2024-05-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-250mg |

5-(propan-2-yl)furan-2-carbaldehyde |

33554-11-9 | 95% | 250mg |

¥534.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-500mg |

5-(propan-2-yl)furan-2-carbaldehyde |

33554-11-9 | 95% | 500mg |

¥891.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5437-1g |

5-(propan-2-yl)furan-2-carbaldehyde |

33554-11-9 | 95% | 1g |

¥1340.0 | 2024-04-20 | |

| Ambeed | A846064-1g |

5-Isopropylfuran-2-carbaldehyde |

33554-11-9 | 98+% | 1g |

$202.0 | 2024-04-19 |

5-(propan-2-yl)furan-2-carbaldehyde 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

33554-11-9 (5-(propan-2-yl)furan-2-carbaldehyde) 関連製品

- 23074-10-4(5-Ethyl-2-furaldehyde)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33554-11-9)5-(propan-2-yl)furan-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):182.0